molecular formula C8H6ClNO5 B3058523 2-(4-chloro-3-nitrophenoxy)acetic acid CAS No. 89894-13-3

2-(4-chloro-3-nitrophenoxy)acetic acid

Cat. No.: B3058523
CAS No.: 89894-13-3
M. Wt: 231.59 g/mol
InChI Key: NNDWXLRSQALFKC-UHFFFAOYSA-N
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Description

“(4-Chloro-3-nitrophenoxy)acetic acid” is a chemical compound with the molecular formula C8H6ClNO5 and a molecular weight of 231.59 . It shares the structure of phenoxyacetic acid .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-nitrophenoxy)acetic acid” consists of an acetic acid molecule attached to a nitrophenol molecule via an ether linkage . The nitrophenol molecule is substituted with a chlorine atom .


Physical and Chemical Properties Analysis

“(4-Chloro-3-nitrophenoxy)acetic acid” has a predicted boiling point of 420.5±30.0 °C and a predicted density of 1.560±0.06 g/cm3 . Its pKa is predicted to be 2.92±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

  • (4-Chloro-3-nitrophenoxy)acetic acid and related compounds have been explored for their synthesis and chemical properties. For instance, 2-(2-nitrophenoxy) acetic acid, synthesized through a three-step process involving 2-nitrophenol, has shown practicality in industrial processes due to its mild reaction conditions and the affordability of reagents (H. Dian, 2012).

Applications in Organic Chemistry

  • Research into (4-nitrophenoxy)ethylene oxide, a compound closely related to (4-chloro-3-nitrophenoxy)acetic acid, has provided insights into its behavior under different catalytic conditions, contributing to the understanding of reaction mechanisms in organic chemistry (D. S. Shipley et al., 1994).

Complex Formation and Reactivity

  • Studies on the aggregation and complex formation of (4-nitrophenoxy)acetic acid derivatives, such as its dioxomolybdenum(VI) complex, have been conducted. These investigations focus on the structural characterization and the unique reactivity of these complexes (Xiao-qiang He, 2013).

Environmental Analysis and Remediation

  • The development of techniques for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid (MCPA) in complex matrices, like biological and environmental samples, highlights the role of (4-chloro-3-nitrophenoxy)acetic acid in environmental science and public health (F. Omidi et al., 2014).

Photoaffinity Labeling

  • Derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid have been synthesized for use in photoaffinity labeling, a method crucial in studying biomolecular interactions. These compounds offer an alternative to traditional radioactive techniques in labeling methodologies (Y. Hatanaka et al., 1989).

Electrochemical Sensing

  • Research on the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid (MCPA) using glassy carbon electrodes has demonstrated its potential applications in environmental monitoring and pollution control (Tian Yu et al., 2022).

Safety and Hazards

“(4-Chloro-3-nitrophenoxy)acetic acid” is considered hazardous and precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes . It has been associated with various hazard statements including H315 (causes skin irritation), H332 (harmful if inhaled), H319 (causes serious eye irritation), H312 (harmful in contact with skin), H335 (may cause respiratory irritation), and H302 (harmful if swallowed) .

Properties

IUPAC Name

2-(4-chloro-3-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c9-6-2-1-5(15-4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDWXLRSQALFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632263
Record name (4-Chloro-3-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89894-13-3
Record name (4-Chloro-3-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-nitrophenoxy)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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